molecular formula C17H14ClN3O2 B7717594 4-chloro-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

4-chloro-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B7717594
M. Wt: 327.8 g/mol
InChI Key: ZQPXJAIFMILMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). It has also been shown to affect the expression of certain genes involved in inflammation and cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have effects on blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in lab experiments is its versatility. It can be used in a variety of different assays and experiments, making it a valuable tool for researchers in various fields. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research involving 4-chloro-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One area of interest is its potential use in cancer treatment, particularly in combination with other drugs. It may also be useful in the treatment of inflammatory diseases, such as arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-chloro-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves a series of chemical reactions. The starting material is o-toluidine, which is reacted with chloroacetyl chloride to form an intermediate product. This intermediate is then reacted with hydrazine hydrate and potassium hydroxide to form the final product.

Scientific Research Applications

4-chloro-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been used in a variety of scientific research applications. It has been shown to have antitumor activity, making it a potential candidate for cancer treatment. It has also been studied for its potential use as an anti-inflammatory agent, as well as its effects on the central nervous system.

properties

IUPAC Name

4-chloro-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-4-2-3-5-14(11)16-20-15(23-21-16)10-19-17(22)12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPXJAIFMILMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.